1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
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Overview
Description
1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a tetrahydronaphthalenyl group, and a piperidine ring with a carboxamide functional group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the piperidine derivative.
Attachment of the Tetrahydronaphthalenyl Group: This step involves the coupling of the tetrahydronaphthalenyl moiety to the piperidine ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidine-4-carboxamide: Lacks the tetrahydronaphthalenyl group, which may result in different biological activities and properties.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide: Lacks the benzyl group, which may affect its binding affinity and specificity for certain targets.
1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine: Lacks the carboxamide group, which may influence its solubility and reactivity.
Uniqueness
1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is unique due to the presence of all three functional groups (benzyl, tetrahydronaphthalenyl, and carboxamide) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(24-22-12-6-10-19-9-4-5-11-21(19)22)20-13-15-25(16-14-20)17-18-7-2-1-3-8-18/h1-5,7-9,11,20,22H,6,10,12-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWLUYKBRHNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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